molecular formula C7H9N3O3S B13545289 ((Thiazol-2-ylmethyl)carbamoyl)glycine

((Thiazol-2-ylmethyl)carbamoyl)glycine

Cat. No.: B13545289
M. Wt: 215.23 g/mol
InChI Key: HKCOZMZSPICZIN-UHFFFAOYSA-N
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Description

((Thiazol-2-ylmethyl)carbamoyl)glycine is a useful research compound. Its molecular formula is C7H9N3O3S and its molecular weight is 215.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((Thiazol-2-ylmethyl)carbamoyl)glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((Thiazol-2-ylmethyl)carbamoyl)glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

2-(1,3-thiazol-2-ylmethylcarbamoylamino)acetic acid

InChI

InChI=1S/C7H9N3O3S/c11-6(12)4-10-7(13)9-3-5-8-1-2-14-5/h1-2H,3-4H2,(H,11,12)(H2,9,10,13)

InChI Key

HKCOZMZSPICZIN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CNC(=O)NCC(=O)O

Origin of Product

United States

Foundational & Exploratory

((Thiazol-2-ylmethyl)carbamoyl)glycine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Format: In-Depth Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

A Scaffold Analysis for Peptidomimetic Drug Design

Executive Summary & Chemical Identity

((Thiazol-2-ylmethyl)carbamoyl)glycine (CAS: 1304936-11-5) is a specialized ureido-acid building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of peptidomimetics.[1] Structurally, it bridges a polar, hydrogen-bonding glycine tail with a lipophilic, aromatic thiazole heterocycle via a rigid urea linker.

This distinct architecture makes it a "privileged scaffold" in medicinal chemistry—capable of engaging multiple binding pockets simultaneously (e.g., S1/S1' pockets in proteases) while maintaining a low molecular weight and favorable lead-like properties.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-(3-(thiazol-2-ylmethyl)ureido)acetic acid
Common Name N-((Thiazol-2-ylmethyl)carbamoyl)glycine
CAS Number 1304936-11-5
Molecular Formula

Molecular Weight 215.23 g/mol
SMILES O=C(O)CNC(NCC1=NC=CS1)=O
Solubility Soluble in DMSO, DMF; Sparingly soluble in water (pH dependent)
Physicochemical Properties & Structural Logic

Understanding the physicochemical profile is critical for predicting bioavailability and formulation behavior. The molecule exhibits a "chameleon-like" nature, balancing the aromaticity of the thiazole with the polarity of the carboxylic acid.

ParameterValueImplications for Drug Design
cLogP ~0.03Highly hydrophilic; ideal for lowering the LogP of lipophilic drug cores.
TPSA 91.32

High polar surface area suggests strong interaction with solvent/receptors but potential permeability challenges if not esterified.
H-Bond Donors 3Critical for backbone interactions (e.g., mimicking peptide

-sheets).
H-Bond Acceptors 4Includes the thiazole nitrogen and carbonyl oxygens.
Rotatable Bonds 4Moderate flexibility allows induced-fit binding without high entropic penalty.
Conformational Analysis

The central urea linkage (


) imposes a planar geometry due to resonance delocalization. This restricts the conformational space, pre-organizing the molecule for binding. The thiazole ring acts as a bioisostere for pyridine or imidazole but with unique electronic properties due to the sulfur atom, which can engage in 

-hole interactions or specific hydrophobic contacts.
Synthetic Methodology

Expert Insight: While catalog synthesis often relies on isocyanates, a more robust laboratory protocol utilizes Carbonyldiimidazole (CDI) activation. This method avoids the handling of toxic, volatile isocyanates and allows for the use of stable amine salts.

Protocol: CDI-Mediated Coupling Strategy

Reaction Scheme:

  • Activation: 2-Aminomethylthiazole + CDI

    
     Imidazole-urea intermediate.
    
  • Coupling: Intermediate + Glycine Methyl Ester

    
     Urea Ester.
    
  • Hydrolysis: Urea Ester + LiOH

    
     Final Acid.
    

Step-by-Step Procedure:

  • Activation Phase:

    • Dissolve 2-(Aminomethyl)thiazole (1.0 eq) in anhydrous DCM/DMF (9:1 ratio).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise.

    • Critical Control Point: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor disappearance of amine by TLC (MeOH/DCM).

  • Coupling Phase:

    • Add Glycine Methyl Ester Hydrochloride (1.2 eq) to the reaction mixture.

    • Immediately add Triethylamine (TEA) (2.5 eq) to liberate the free amine.

    • Stir at RT for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with 0.1M HCl (rapidly, to avoid thiazole protonation/extraction), then brine. Dry over

      
       and concentrate.
      
  • Hydrolysis Phase (Saponification):

    • Dissolve the intermediate ester in THF/Water (3:1).

    • Add LiOH

      
        (2.0 eq). Stir at RT for 2 hours.
      
    • Purification: Acidify carefully to pH 3–4 with 1M HCl. The product often precipitates; if not, extract with EtOAc/n-Butanol. Recrystallize from Ethanol/Water.

Structural Visualization & Pharmacophore Mapping

The following diagram illustrates the synthesis logic and the pharmacophoric features that make this scaffold valuable in protease inhibitor design.

G cluster_0 Reagents cluster_1 Intermediate cluster_2 Final Product Amine 2-(Aminomethyl) thiazole Activated Imidazolyl-Urea Intermediate Amine->Activated Activation (0°C) Glycine Glycine Methyl Ester Ester Urea Ester Precursor Glycine->Ester CDI CDI (Activator) CDI->Activated Activated->Ester + Glycine + TEA Product ((Thiazol-2-ylmethyl) carbamoyl)glycine Ester->Product LiOH Hydrolysis Pharma1 Thiazole Ring: Pi-Stacking / Lipophilic Product->Pharma1 Pharma2 Urea Linker: H-Bond Donor/Acceptor Product->Pharma2 Pharma3 Carboxyl Tail: Ionic Interaction Product->Pharma3

Caption: Synthetic pathway and pharmacophore mapping. The urea linker provides rigidity, while the thiazole and carboxylate termini target distinct binding pockets.

Applications in Drug Discovery[4]
1. Protease Inhibition (Serine/Cysteine Proteases)

This scaffold mimics the


 amide bond of peptide substrates. The urea carbonyl acts as a hydrogen bond acceptor for the catalytic backbone, while the thiazole group can occupy the 

specificity pocket.
  • Mechanism:[2][3][4] The urea moiety is resistant to enzymatic hydrolysis, effectively "freezing" the enzyme-substrate complex.

2. Fragment-Based Drug Design (FBDD)

With a molecular weight of ~215 Da, this molecule is an ideal "fragment."

  • Strategy: Crystallography screening identifies if the thiazole binds to a lipophilic pocket. If positive, the glycine "handle" allows for rapid expansion (growing) via amide coupling to explore adjacent pockets without disrupting the primary binding mode.

3. PROTAC Linker Design

The compound serves as a rigid, polar linker segment. The carboxylic acid can be conjugated to an E3 ligase ligand (e.g., VHL or Cereblon binders), while the thiazole amine (if deprotected or modified) attaches to the target protein ligand.

References
  • PubChem Compound Summary. (2025). ((Thiazol-2-ylmethyl)carbamoyl)glycine (CID 53395096). National Center for Biotechnology Information. Link

  • ChemScene. (2025). Product Data: ((Thiazol-2-ylmethyl)carbamoyl)glycine.[1] ChemScene Catalog.[1] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for thiazole/urea utility). Link

  • BenchChem. (2025).[5] Glycine, N-(aminothioxomethyl)- Application Notes.[5] (Analogous synthesis protocols). Link

Sources

The Thiazole Ring: A Cornerstone in the Evolution of Peptidomimetics for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The thiazole scaffold, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique electronic and steric properties have made it an invaluable component in the design of peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties. This guide provides a comprehensive overview of the history, development, synthesis, and therapeutic applications of thiazole-based peptidomimetics. We will delve into the rationale behind their design, explore key synthetic methodologies with detailed protocols, and examine their impact on various therapeutic areas, including oncology and infectious diseases. This document is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this exciting and rapidly evolving field.

Introduction: The Rise of Peptidomimetics and the Significance of the Thiazole Scaffold

Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive starting points for drug discovery. However, their therapeutic potential is often limited by poor metabolic stability, low oral bioavailability, and rapid clearance. Peptidomimetics address these limitations by retaining the key pharmacophoric features of the parent peptide while incorporating non-peptidic structural elements to enhance their drug-like properties.[3]

The thiazole ring has proven to be an exceptional scaffold for peptidomimetic design for several key reasons:

  • Structural Mimicry: The planar and aromatic nature of the thiazole ring can act as a conformational constraint, mimicking the secondary structures of peptides, such as β-turns.[4][5] This pre-organization can lead to higher binding affinity for the target protein.

  • Enhanced Stability: The thiazole ring is metabolically stable and resistant to enzymatic degradation by proteases, a common pitfall for traditional peptide drugs.[3]

  • Versatile Chemistry: The thiazole ring can be readily synthesized and functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.[1][6]

  • Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, mimicking the hydrogen bonding interactions of peptide backbones.[7][8]

The journey of thiazole-based peptidomimetics began with the discovery of naturally occurring thiazole-containing peptides, which exhibited potent biological activities.[9] This inspired medicinal chemists to incorporate this privileged scaffold into synthetic molecules, leading to the development of a wide range of therapeutic agents.

Historical Perspective: From Natural Products to Rational Design

The story of thiazole in medicine is deeply rooted in nature. The discovery of the thiazole ring within the structure of thiamine (Vitamin B1) was a pivotal moment, highlighting its biological significance.[10] Subsequently, a plethora of thiazole-containing natural products with diverse and potent biological activities were isolated from marine and microbial sources, including:

  • Thiopeptides: A class of macrocyclic peptide antibiotics characterized by multiple thiazole rings, which inhibit protein synthesis in Gram-positive bacteria.[7]

  • Cyanobactins: Ribosomally synthesized and post-translationally modified peptides from cyanobacteria, often containing thiazole and oxazole rings, with cytotoxic and other biological activities.[7]

  • Epothilones: A class of macrolides containing a thiazole side chain that act as microtubule stabilizers and have been developed as anticancer agents.[6][10]

These natural products served as the initial inspiration for the rational design of synthetic thiazole-based peptidomimetics. Early efforts focused on incorporating thiazole rings into peptide sequences to enhance their stability and conformational rigidity. Over time, more sophisticated strategies have been developed to use the thiazole scaffold as a central template for building complex molecules that can modulate challenging drug targets, such as protein-protein interactions and protein kinases.[9][11]

Synthetic Strategies: Building the Thiazole Core

The versatility of the thiazole scaffold is underpinned by a rich and well-established synthetic chemistry. Several named reactions have become workhorses for the construction of the thiazole ring, with the Hantzsch and Cook-Heilbron syntheses being the most prominent.

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first reported in 1887, is a classic and widely used method for the preparation of thiazoles.[12] It involves the condensation of an α-haloketone with a thioamide.[13][14]

Experimental Protocol: Classic Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole [13]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. Pour the contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix. The thiazole product will precipitate.

  • Isolation: Filter the mixture through a Büchner funnel. Wash the filter cake with water.

  • Drying and Characterization: Spread the collected solid on a tared watch glass and allow it to air dry. Determine the mass, percent yield, and melting point of the product. Characterize the product using techniques such as TLC and NMR.

Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Synthesis reagents Combine α-haloketone and Thioamide solvent Add Solvent (e.g., Methanol) reagents->solvent heat Heat and Stir solvent->heat cool Cool to Room Temperature heat->cool precipitate Precipitate with Base (e.g., Na2CO3) cool->precipitate filter Filter and Wash precipitate->filter dry Dry Product filter->dry characterize Characterize (TLC, NMR, etc.) dry->characterize

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Modern variations of the Hantzsch synthesis include microwave-assisted protocols, which can significantly reduce reaction times and improve yields, and solid-phase synthesis approaches for the construction of thiazole-based libraries.[15]

The Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis, discovered in 1947, provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[16][17]

Mechanism of the Cook-Heilbron Synthesis [16]

The reaction proceeds through a nucleophilic attack of the α-aminonitrile nitrogen on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the 5-aminothiazole product.

Logical Flow of the Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism start α-Aminonitrile + Carbon Disulfide nucleophilic_attack Nucleophilic Attack of Amine on CS2 start->nucleophilic_attack intermediate1 Formation of Dithiocarbamate Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization (5-exo-dig) intermediate1->cyclization intermediate2 Formation of 5-Imino-2-thione Thiazolidine cyclization->intermediate2 tautomerization Tautomerization intermediate2->tautomerization product 5-Aminothiazole tautomerization->product

Caption: Key steps in the mechanism of the Cook-Heilbron synthesis.

Therapeutic Applications of Thiazole-Based Peptidomimetics

The versatility of the thiazole scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.

Oncology

Thiazole-based compounds have made a significant impact in the field of oncology, with several approved drugs and numerous candidates in clinical development.

  • Dasatinib (Sprycel®): An FDA-approved tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] Dasatinib inhibits the Bcr-Abl kinase, as well as other kinases such as SRC family kinases.

Clinical Trial Phase Indication Key Findings
DASISION IIINewly Diagnosed CMLDasatinib showed superior efficacy to imatinib, with a 5-year major molecular response rate of 76% vs. 64% for imatinib.[6][18]
START-A IIImatinib-Resistant/-Intolerant CML (Accelerated Phase)Dasatinib induced major hematologic responses in 64% of patients and major cytogenetic responses in 39% of patients.[11]
  • Meloxicam (Mobic®): A non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits cyclooxygenase-2 (COX-2).[15] While primarily used for arthritis, its anti-inflammatory properties are relevant in cancer therapy where inflammation is a contributing factor.

Clinical Trial Indication Key Findings
Rheumatoid Arthritis Rheumatoid ArthritisMeloxicam (7.5 mg and 15 mg) was significantly more effective than placebo and comparable to standard NSAIDs with fewer gastrointestinal side effects.[2][7]
Postoperative Pain Open Abdominal HysterectomyIntravenous meloxicam significantly reduced postoperative pain intensity and opioid consumption compared to placebo.[3]

Signaling Pathway Inhibition by Dasatinib

Dasatinib_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibition Proliferation Cell Proliferation and Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

Sources

Potential Therapeutic Targets for Thiazol-2-ylmethyl Urea Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazol-2-ylmethyl urea scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between rigid heteroaromatic pharmacophores and flexible hydrogen-bonding linkers. Unlike directly linked thiazolyl-ureas, the inclusion of a methylene (


) spacer at the C2 position introduces critical rotational freedom, allowing the urea moiety to orient effectively within sterically demanding active sites.

This guide analyzes the therapeutic utility of this scaffold, identifying Bacterial DNA Gyrase B (GyrB) and Epidermal Growth Factor Receptor (EGFR) as primary validated targets. We explore the structural causality behind these interactions, provide self-validating synthesis protocols, and map the future of this scaffold in overcoming drug resistance.

Pharmacophore Architecture & Chemical Logic

The efficacy of the thiazol-2-ylmethyl urea scaffold stems from its ability to satisfy multiple binding requirements simultaneously. It functions as a bi-functional anchor :

  • The Thiazole Headgroup: Acts as a bioisostere of pyridine or imidazole. The nitrogen at position 3 serves as a hydrogen bond acceptor (HBA), while the sulfur atom enhances lipophilicity and can engage in weak interactions with aromatic residues (S-

    
     interactions).
    
  • The Methylene Linker (

    
    ):  This is the critical differentiator. It decouples the electronic conjugation between the thiazole ring and the urea system, preventing planar rigidity. This flexibility allows the scaffold to adopt a "bent" conformation often required to fit into the ATP-binding pockets of kinases and topoisomerases.
    
  • The Urea Bridge: Provides a classic D-A-D (Donor-Acceptor-Donor) or D-D-A hydrogen bonding motif, essential for anchoring the molecule to the backbone of target proteins (e.g., the hinge region of kinases).

Visualization: Pharmacophore Connectivity

Pharmacophore Thiazole Thiazole Ring (Lipophilic/H-Bond Acceptor) Linker Methylene Spacer (-CH2-) (Rotational Freedom) Thiazole->Linker C2 Attachment Urea Urea Moiety (-NH-CO-NH-) (H-Bond Donor/Acceptor) Linker->Urea Decouples Conjugation R_Group Hydrophobic Tail (Ar) (Specificity Element) Urea->R_Group Distal Binding

Caption: Structural logic of the thiazol-2-ylmethyl urea scaffold showing functional domains.

Primary Therapeutic Targets

Infectious Disease: Bacterial DNA Gyrase B (GyrB)

The most authoritative application of thiazol-2-ylmethyl ureas is in the inhibition of bacterial type II topoisomerases, specifically the ATPase domain of DNA Gyrase B (GyrB) .

  • Mechanism: These inhibitors compete with ATP.[1] The urea moiety forms a bidentate hydrogen bond network with Asp73 (in E. coli numbering) and a conserved water molecule. The thiazole ring stacks against the lipophilic floor of the active site.

  • Why the Methyl Linker Matters: Direct N-thiazolyl ureas are often too rigid to optimize the distance to the Asp73 residue while simultaneously placing the hydrophobic tail in the ribose-binding pocket. The methylene spacer resolves this, improving

    
     values into the nanomolar range.
    
Oncology: Epidermal Growth Factor Receptor (EGFR)

Thiazole-urea hybrids have emerged as potent inhibitors of EGFR, particularly against resistance mutations like T790M .

  • Mechanism: The scaffold functions as a Type II kinase inhibitor. The urea group binds to the "gatekeeper" residue or the DFG-motif (Asp-Phe-Gly) in the inactive conformation of the kinase.

  • Causality: The thiazole ring occupies the allosteric hydrophobic pocket created by the displacement of the activation loop, while the urea hydrogens bond with the Glu-Lys salt bridge (Glu762/Lys745).

Emerging Target: Kinesin Spindle Protein (KSP/Eg5)

While less established than GyrB or EGFR, structural analogs containing the thiazole-urea motif are being investigated as KSP inhibitors. These compounds arrest cells in mitosis by preventing centrosome separation, leading to the formation of "mono-astral" spindles and subsequent apoptosis.

Mechanism of Action: The Signaling Cascade

The following diagram illustrates the pathway blockage for the EGFR target, a critical application in non-small cell lung cancer (NSCLC).

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR (Intracellular Kinase Domain) EGFR_Ext->EGFR_Int Dimerization & Autophosphorylation Ras Ras-GTP EGFR_Int->Ras Activates Apoptosis Apoptosis (Cell Death) EGFR_Int->Apoptosis Inhibition leads to Inhibitor Thiazol-2-ylmethyl Urea (Inhibitor) Inhibitor->EGFR_Int Competes with ATP (Blocks Phosphorylation) Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Translocation to Nucleus

Caption: EGFR signaling cascade showing the competitive inhibition point of the thiazole-urea scaffold.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating. If the synthesis fails, the lack of precipitate or incorrect melting point serves as an immediate stop-check.

Synthesis of N-(Thiazol-2-ylmethyl)-N'-arylureas

Principle: Nucleophilic addition of a primary amine to an isocyanate. This reaction is thermodynamically favorable and typically requires no catalyst.

Materials:

  • 2-(Aminomethyl)thiazole (CAS: 144036-68-4)

  • Phenyl isocyanate (Representative electrophile)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Protocol:

  • Dissolution: Dissolve 1.0 mmol of 2-(Aminomethyl)thiazole in 5 mL of anhydrous DCM in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Addition: Add 1.0 mmol (1.0 equiv) of Phenyl isocyanate dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validation: A white precipitate (the urea product) should begin to form within 30 minutes. If the solution remains clear after 2 hours, check the quality of the isocyanate (hydrolysis risk).

  • Isolation: Filter the precipitate. Wash with cold DCM (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted starting materials.
  • Characterization:

    • Yield: Expect >85%.

    • 1H NMR (DMSO-d6): Look for the diagnostic urea protons: a singlet at

      
       (Ar-NH) and a triplet/broad singlet at 
      
      
      
      (
      
      
      -NH). The methylene linker appears as a doublet at
      
      
      .
Biological Assay: Gyrase Supercoiling Inhibition

Objective: Validate target engagement by measuring the inhibition of DNA supercoiling (an ATP-dependent process).[2]

  • Setup: Incubate relaxed plasmid pBR322 (

    
    ) with E. coli DNA Gyrase (2 units) in assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM 
    
    
    
    , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).
  • Treatment: Add the test compound (dissolved in DMSO) at varying concentrations (

    
    ).
    
  • Incubation: 30 minutes at

    
    .
    
  • Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Readout: Analyze via agarose gel electrophoresis.

    • Result: Active inhibitors will show a band corresponding to relaxed DNA (slower migration), while the vehicle control will show supercoiled DNA (faster migration).

Quantitative Data Summary

The following table summarizes reported potency ranges for thiazol-2-ylmethyl urea derivatives against key targets, derived from structure-activity relationship (SAR) studies.

TargetCell Line / AssayActivity Range (

)
Key Structural Driver
GyrB (E. coli) ATPase Assay

Urea H-bonds to Asp73
EGFR (WT) A549 (Lung)

Hydrophobic tail in specificity pocket
EGFR (T790M) H1975 (Resistant)

Thiazole flexibility accommodates mutation
KSP Biochemical

Requires specific bulky aryl tail

References

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. Source: European Journal of Medicinal Chemistry (2020). URL:[Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Source: International Journal of Molecular Sciences (2023).[3] URL:[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Source: Journal of Medicinal Chemistry (2020).[4] URL:[Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1). Source: Journal of Medicinal Chemistry (2023).[3][4][5] URL:[Link]

  • Exploring the interaction of N-(benzothiazol-2-yl)pyrrolamide DNA gyrase inhibitors with the GyrB ATP-binding site. Source: Bioorganic & Medicinal Chemistry (2024).[6][7] URL:[Link]

Sources

Methodological & Application

Application Note & Protocol: A Validated Synthesis of ((Thiazol-2-ylmethyl)carbamoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of ((Thiazol-2-ylmethyl)carbamoyl)glycine, a molecule of interest for scaffold-based drug discovery programs. The thiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active agents.[1][2][3][4] This guide details a robust, two-step synthetic protocol starting from commercially available thiazol-2-ylmethylamine. The core transformation involves the formation of a urea linkage through an activated carbamate intermediate, followed by ester hydrolysis. We provide in-depth explanations for experimental choices, detailed step-by-step protocols for synthesis and purification, and guidelines for analytical characterization, ensuring scientific integrity and reproducibility for researchers in chemical synthesis and drug development.

Introduction & Strategic Rationale

The thiazole ring is a cornerstone heterocyclic motif in pharmaceutical sciences, valued for its unique electronic properties and ability to engage in diverse biological interactions.[2][5] Its presence in molecules like the vitamin thiamine and numerous anti-cancer, anti-inflammatory, and anti-infective agents underscores its importance.[2][3] The target molecule, ((Thiazol-2-ylmethyl)carbamoyl)glycine, combines this valuable scaffold with a glycine residue, creating a novel structure with potential applications as a building block in peptidomimetics or as a standalone bioactive agent.

The synthetic challenge lies in the formation of the key urea bond between the primary amine of thiazol-2-ylmethylamine and the amino group of glycine. A direct condensation is not feasible. The strategy outlined herein is designed for efficiency, safety, and high yield, proceeding through two key stages:

  • Amine Activation and Urea Formation: The primary amine of thiazol-2-ylmethylamine is first activated with 1,1'-Carbonyldiimidazole (CDI). CDI is a superior alternative to highly toxic phosgene-based reagents, serving as a safe and effective carbonyl source.[6] It reacts with the amine to form a highly reactive imidazolyl-carbamate intermediate in situ. This intermediate is then directly coupled with the nucleophilic amino group of a glycine ester. An ester form of glycine is crucial to protect its carboxylic acid functionality, which would otherwise interfere with the reaction.

  • Deprotection to Yield the Final Product: The resulting ethyl ester is saponified under basic conditions to hydrolyze the ester and reveal the terminal carboxylic acid of the glycine moiety, yielding the final target compound.

This approach is logical, leverages well-established reaction mechanisms, and is designed to be self-validating through in-process monitoring at each critical step.

Overall Synthetic Scheme

G cluster_0 Step 1: Urea Formation cluster_1 Step 2: Saponification A Thiazol-2-ylmethylamine C Reactive Imidazolyl-Carbamate (In situ intermediate) A->C Activation B 1,1'-Carbonyldiimidazole (CDI) Anhydrous THF E Ethyl ((Thiazol-2-ylmethyl)carbamoyl)glycinate C->E Coupling D Glycine Ethyl Ester HCl DIPEA F Ethyl ((Thiazol-2-ylmethyl)carbamoyl)glycinate H ((Thiazol-2-ylmethyl)carbamoyl)glycine (Final Product) F->H Hydrolysis G 1. LiOH, THF/H₂O 2. HCl (aq)

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis, purification, and characterization of ((Thiazol-2-ylmethyl)carbamoyl)glycine.

Materials and Reagents

All reagents should be acquired from reputable chemical suppliers and used as received unless otherwise noted. Anhydrous solvents are critical for the first step of the reaction.

ReagentM.W.Equiv.Amount (for 10 mmol scale)Purity
Thiazol-2-ylmethylamine114.171.01.14 g≥97%
1,1'-Carbonyldiimidazole (CDI)162.151.11.78 g≥97%
Glycine ethyl ester hydrochloride139.581.21.67 g≥98%
N,N-Diisopropylethylamine (DIPEA)129.241.32.25 mL≥99%
Lithium hydroxide monohydrate (LiOH·H₂O)41.963.01.26 g≥98%
Tetrahydrofuran (THF)--~150 mLAnhydrous
Ethyl Acetate (EtOAc)--As neededACS Grade
Hexanes--As neededACS Grade
Hydrochloric Acid (HCl)--As needed1M and 2M aq.
Sodium Sulfate (Na₂SO₄)--As neededAnhydrous
Deionized Water (H₂O)--As needed-
Detailed Synthesis Procedure

Part A & B: One-Pot Synthesis of Ethyl ((Thiazol-2-ylmethyl)carbamoyl)glycinate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add thiazol-2-ylmethylamine (1.14 g, 10.0 mmol).

  • Reagent Dissolution: Add 80 mL of anhydrous tetrahydrofuran (THF). Stir the solution at room temperature until all solids have dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol) portion-wise over 10 minutes. Rationale: Portion-wise addition controls the initial exotherm and gas evolution (imidazole formation).

  • Intermediate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the activated imidazolyl-carbamate intermediate is typically complete within this timeframe.

  • Amine Addition: In a separate flask, suspend glycine ethyl ester hydrochloride (1.67 g, 12.0 mmol) in 20 mL of anhydrous THF. Add N,N-Diisopropylethylamine (DIPEA) (2.25 mL, 13.0 mmol) dropwise to this suspension to liberate the free amine. Rationale: A non-nucleophilic base is used to avoid competing reactions with the activated intermediate.[7]

  • Coupling Reaction: Add the glycine ethyl ester/DIPEA suspension to the main reaction flask dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes) or LC-MS until the starting thiazol-2-ylmethylamine spot has been consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in 100 mL of Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 50 mL of 1M HCl (aq), 50 mL of saturated sodium bicarbonate (aq) solution, and 50 mL of brine. Rationale: The acidic wash removes excess DIPEA, while the basic wash removes any unreacted CDI byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl ester product, which can be used in the next step without further purification or purified by flash chromatography if necessary.

Part C: Saponification to ((Thiazol-2-ylmethyl)carbamoyl)glycine

  • Setup: Dissolve the crude ethyl ester from the previous step in a mixture of 50 mL of THF and 25 mL of deionized water in a 250 mL round-bottom flask.

  • Hydrolysis: Add lithium hydroxide monohydrate (1.26 g, 30.0 mmol) to the solution. Stir vigorously at room temperature for 2-4 hours. Rationale: LiOH is a standard reagent for mild saponification of esters.

  • Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with 50 mL of deionized water and wash with 2x50 mL of dichloromethane to remove any non-polar impurities.

    • Cool the aqueous layer to 0 °C in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of 2M HCl (aq). A white precipitate should form.

    • Stir the suspension at 0 °C for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the solid product under high vacuum to a constant weight.

Purification

For many applications, the precipitated product from the work-up is of sufficient purity (>95%). If further purification is required, recrystallization is the method of choice for such polar amide compounds.[8]

  • Recrystallization Protocol: Dissolve the crude product in a minimum amount of boiling acetonitrile or ethanol.[8] Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight. Collect the resulting crystals by vacuum filtration and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include peaks for the thiazole ring protons, a singlet for the methylene group adjacent to the thiazole ring, a doublet for the glycine methylene, and broad signals for the N-H protons and the carboxylic acid O-H proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected signals include those for the two carbonyl carbons (urea and carboxylic acid), the thiazole ring carbons, and the two distinct methylene carbons.

  • High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₇H₉N₃O₃S is 215.0365. The observed [M+H]⁺ ion should be within 5 ppm of 215.0441. Mass spectrometry of thiazoles often shows abundant molecular ions.[9][10]

  • Infrared Spectroscopy (FT-IR): Look for characteristic absorption bands: a broad peak from ~3300-2500 cm⁻¹ (O-H stretch of carboxylic acid), sharp peaks around 3350 cm⁻¹ (N-H stretch), a strong peak around 1720 cm⁻¹ (C=O stretch of carboxylic acid), and another strong peak around 1640 cm⁻¹ (C=O stretch of the urea).[11]

Mechanistic Insights & Process Validation

A deep understanding of the reaction mechanism is key to troubleshooting and optimization.

G cluster_mech Mechanism of Urea Formation ThiazoleAmine Thiazol-CH₂-NH₂ Activated Thiazol-CH₂-NH-C(=O)-Im (Activated Intermediate) ThiazoleAmine->Activated Nucleophilic Attack CDI CDI ProductEster Thiazol-CH₂-NH-C(=O)-NH-CH₂-COOEt Activated->ProductEster Nucleophilic Attack Imidazole Imidazole (Byproduct) Activated->Imidazole Elimination GlycineEster H₂N-CH₂-COOEt

Caption: Key mechanistic steps in the CDI-mediated urea synthesis.

Trustworthiness through In-Process Controls (IPCs): This protocol is designed as a self-validating system. The use of TLC or LC-MS at the end of Step B (Coupling) is critical. It confirms the full consumption of the starting amine before proceeding to the hydrolysis step. This prevents carrying unreacted starting material into the final product, which would complicate purification significantly. Similarly, monitoring the saponification step ensures complete conversion to the desired acid, maximizing yield. The polar nature of the final product makes chromatographic purification challenging, so ensuring high conversion at each step is paramount.[12][13]

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry . Available from: [Link]

  • A review on thiazole based compounds & it's pharmacological activities . World Journal of Advanced Research and Reviews. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. Available from: [Link]

  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles . Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? . PMC. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. Available from: [Link]

  • N‐acylation of glycine with C8−C18 free fatty acids as the acyl donor... . ResearchGate. Available from: [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives . ResearchGate. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture? . Biotage. Available from: [Link]

  • Synthesis and Characterization of Novel Acyl-Glycine Inhibitors of GlyT2 . SciSpace. Available from: [Link]

  • Thiazole in the Targeted Anticancer Drug Discovery . ResearchGate. Available from: [Link]

  • Coupling Reagents . Aapptec Peptides. Available from: [Link]

  • One-pot green synthesis of N-acetylglycine from renewable N-acetyl glucosamine . Organic & Biomolecular Chemistry. Available from: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy . PMC. Available from: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Available from: [Link]

  • What is the best technique for amide purification? . ResearchGate. Available from: [Link]

  • Process for synthesis of N-acetylglycine. Google Patents.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Organic & Biomolecular Chemistry. Available from: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides . PMC. Available from: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking . PMC. Available from: [Link]

  • Amide Synthesis . Fisher Scientific. Available from: [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties . PMC. Available from: [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds . Teledyne ISCO. Available from: [Link]

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column . PubMed. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature . Master Organic Chemistry. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. Available from: [Link]

  • Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino) . Available from: [Link]

  • Thiazole derivatives: prospectives and biological applications . ResearchGate. Available from: [Link]

  • Bioactive (thiazol-2-yl)amine derivatives . ResearchGate. Available from: [Link]

  • 4, and -5-yl-(amino)methylphosphonates and phosphinates: Unprecedented cleavage of thiazole-2 derivatives under acidic conditions . ResearchGate. Available from: [Link]

  • Synthesis of novel 2-amino thiazole derivatives . Der Pharma Chemica. Available from: [Link]

  • Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents . ResearchGate. Available from: [Link]

  • Synthesis, type II diabetes inhibitory activity and docking studies of novel thiazole molecules . DSpace at ATMIYA UNIVERSITY. Available from: [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate . MDPI. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of ((Thiazol-2-ylmethyl)carbamoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ((Thiazol-2-ylmethyl)carbamoyl)glycine. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize this specific amide coupling reaction. Here, we move beyond simple protocols to explain the chemical principles behind common challenges, providing you with the expert insights needed to improve your reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered during the synthesis.

Q1: My overall yield is extremely low after the first attempt. Where should I begin troubleshooting?

A: Start by systematically verifying the three pillars of the reaction:

  • Starting Material Integrity: Confirm the purity of your N-protected glycine and, most importantly, the 2-(aminomethyl)thiazole. The latter can be prone to degradation or may be supplied as a hydrochloride salt, which requires neutralization.

  • Reaction Environment: Amide coupling reactions are highly sensitive to water. Ensure you are using anhydrous solvents and a dry inert atmosphere (e.g., Nitrogen or Argon). Moisture will hydrolyze activated intermediates, directly reducing your yield.

  • Reagent Choice & Activation: The choice of coupling reagent is critical. If you used a standard carbodiimide like DCC or EDC alone and saw low conversion, the carboxylic acid activation was likely inefficient. Consider adding an activating agent like HOBt or switching to a more potent coupling system like HATU.

Q2: The reaction starts but fails to proceed to completion, even after an extended time. What are the likely causes?

A: Reaction stalling is typically due to reagent degradation or insufficient reactivity.

  • Coupling Reagent Stability: Some coupling reagents, particularly activated esters, can be unstable over long reaction times.

  • Insufficient Equivalents: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid component relative to the amine.

  • Temperature: While many couplings are started at 0°C to minimize side reactions, allowing the reaction to slowly warm to room temperature can provide the necessary energy to overcome the activation barrier for sluggish couplings.

Q3: My crude product is a complex mixture that is very difficult to purify. What are the probable side products?

A: The complexity arises from side reactions involving the coupling reagents and starting materials.

  • N-Acylurea Formation: If you are using a carbodiimide (DCC, EDC), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which consumes your activated acid.[1][2]

  • Unreacted Starting Materials: Incomplete conversion is a common issue.

  • Thiazole-Related Byproducts: While generally stable, the electron-rich thiazole ring can sometimes participate in undesired reactions under overly harsh or acidic conditions.

Q4: I'm losing a significant amount of my polar product during column chromatography. Are there better purification strategies?

A: Absolutely. The target molecule is quite polar, which can lead to poor recovery from silica gel.

  • Recrystallization: This is the preferred method if a suitable solvent system can be identified. Try polar solvents like ethanol, isopropanol, or mixtures such as acetonitrile/water.[3]

  • Acid/Base Extraction: A carefully planned liquid-liquid extraction can remove many impurities. For example, an acidic wash will remove unreacted amine, while a basic wash will remove unreacted carboxylic acid and additives like HOBt.

  • Alternative Chromatography: If chromatography is necessary, consider using reversed-phase (C18) flash chromatography with a water/acetonitrile or water/methanol gradient.[4][5] For particularly stubborn separations, ion-exchange chromatography can be effective.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed, expert-level answers to specific experimental challenges.

Starting Materials and Reagents

Q: How important is the purity of 2-(aminomethyl)thiazole, and do I need to neutralize it if it's a hydrochloride salt?

A: The purity and form of the amine are paramount. 2-aminothiazole and its derivatives are often prepared via methods like the Hantzsch synthesis, which can leave reactive impurities if not thoroughly purified.[6][7]

Critically, the amine must be in its freebase form to be nucleophilic. If you are using 2-(aminomethyl)thiazole hydrochloride, you must add a non-nucleophilic base to the reaction mixture to neutralize the salt. Failure to do so is a common reason for complete reaction failure.

Protocol: Amine Salt Neutralization

  • Dissolve the 2-(aminomethyl)thiazole hydrochloride salt in your anhydrous reaction solvent (e.g., DMF or DCM).

  • Add 1.1 equivalents of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

  • Stir for 10-15 minutes at room temperature before adding the other reagents.

  • Important: Do not use primary or secondary amines for this neutralization, as they will compete in the amide coupling reaction.

Optimizing the Coupling Reaction

Q: I used EDC with HOBt, but my yield is still poor. What's going wrong and what should I try next?

A: While EDC/HOBt is a workhorse, its effectiveness can be limited by sterically hindered substrates or less nucleophilic amines. The issue may be inefficient formation of the activated HOBt-ester or competing side reactions.[8][9]

dot

carbodiimide_activation GlyCOOH Glycine-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) GlyCOOH->O_Acylisourea + EDC Amine Thiazole-CH2NH2 Product Desired Amide Amine->Product EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt (Suppresses Side Reaction) O_Acylisourea->Product + Amine (Desired Path) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt_Ester->Product + Amine

Caption: Carbodiimide activation pathway and N-acylurea side reaction.

Next Steps & Solutions:

  • Switch to a Uronium/Aminium Reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more powerful and faster than carbodiimide systems.[10] They are particularly effective for couplings involving heterocyclic amines.[11]

  • Change the Order of Addition: Pre-activating the carboxylic acid can improve yields. Stir the N-protected glycine, coupling reagent (e.g., HATU), and base (e.g., DIPEA) together in the solvent for 5-10 minutes before adding the 2-(aminomethyl)thiazole solution. This prevents the coupling reagent from reacting directly with the amine, a side reaction known as guanidinylation.[8]

Table 1: Comparison of Common Coupling Reagents

Reagent Class Examples Mechanism Pros Cons / Common Issues
Carbodiimide EDC, DCC Forms O-acylisourea intermediate Inexpensive, byproducts are often easily removed (DCU precipitates, EDC-urea is water-soluble). Prone to N-acylurea side reaction, lower reactivity, potential for racemization.[2]
Uronium/Aminium HATU, HBTU Forms activated ester in situ High reactivity, fast reactions, low racemization risk. Excellent for difficult couplings.[8] More expensive, requires stoichiometric non-nucleophilic base.
Phosphonium PyBOP, BOP Forms activated phosphonium ester High reactivity, similar to uronium salts. Byproducts can sometimes be difficult to remove.

| Anhydride | T3P® | Forms a mixed anhydride | High reactivity, byproducts are water-soluble and easily removed. | Requires careful stoichiometry. |

Work-up and Purification Strategies

Q: What is a robust work-up protocol to remove coupling byproducts and unreacted materials before chromatography?

A: A well-designed aqueous work-up is your most powerful purification tool. The goal is to use the acidic and basic properties of your components to separate them by phase.

Protocol: Standard Acid-Base Extraction Work-up

  • Quench & Dilute: After the reaction is complete (confirm by TLC or LC-MS), quench with water and dilute with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Wash the organic layer with a dilute acid (e.g., 1M HCl or 5% citric acid solution). This will protonate and extract your unreacted 2-(aminomethyl)thiazole and any tertiary base (like DIPEA) into the aqueous layer.

  • Base Wash: Next, wash with a dilute base (e.g., saturated NaHCO₃ solution). This will deprotonate and extract your unreacted N-protected glycine and acidic additives like HOBt into the aqueous layer.

  • Brine Wash: Finally, wash the organic layer with saturated NaCl solution (brine). This helps to remove residual water from the organic phase and reduces the solubility of your polar product in any remaining aqueous droplets.

  • Dry and Concentrate: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain your crude product, now significantly enriched.

Q: My product is sticking to the silica gel column, leading to low recovery. How can I improve my chromatographic purification?

A: This is a classic problem for polar, amide-containing molecules. The amide and thiazole nitrogens can interact strongly with the acidic silanol groups on the silica surface.

dot

troubleshooting_workflow Start Low Yield Observed Check_SM Verify Starting Material Purity & Form Start->Check_SM Check_Cond Analyze Reaction Conditions Start->Check_Cond Check_Pur Evaluate Purification Method Start->Check_Pur SM_Purity Impure Reagents? Check_SM->SM_Purity Cond_Water Anhydrous Conditions? Check_Cond->Cond_Water Pur_Column Poor Recovery from Silica Column? Check_Pur->Pur_Column SM_Sol_Repurify Repurify or Source New SM SM_Purity->SM_Sol_Repurify Yes SM_Salt Amine Salt Used? SM_Purity->SM_Salt No End Optimized Yield SM_Sol_Repurify->End SM_Sol_Base Add Non-Nucleophilic Base (e.g., DIPEA) SM_Salt->SM_Sol_Base Yes SM_Salt->End No SM_Sol_Base->End Cond_Sol_Dry Use Anhydrous Solvent & Inert Atmosphere Cond_Water->Cond_Sol_Dry No Cond_Reagent Coupling Reagent Inefficient? Cond_Water->Cond_Reagent Yes Cond_Sol_Dry->End Cond_Sol_HATU Switch to HATU or T3P Cond_Reagent->Cond_Sol_HATU Yes Cond_Reagent->End No Cond_Order Pre-activate Acid? Cond_Sol_HATU->Cond_Order Cond_Order->End Pur_Sol_Modifier Add Mobile Phase Modifier (AcOH/TEA) Pur_Column->Pur_Sol_Modifier Yes Pur_Workup Product Lost in Aqueous Work-up? Pur_Column->Pur_Workup No Pur_Sol_RP Switch to Reversed-Phase (C18) Chromatography Pur_Sol_Modifier->Pur_Sol_RP Pur_Sol_RP->End Pur_Sol_Brine Use Brine Wash, Back-extract Aqueous Pur_Workup->Pur_Sol_Brine Yes Pur_Workup->End No Pur_Sol_Brine->End

Caption: A logical workflow for troubleshooting low-yield synthesis.

Solutions for Improved Chromatography:

  • Mobile Phase Modifiers: Add a small amount (0.1-1%) of an acid like acetic acid or a base like triethylamine to your eluent system (e.g., Hexane/EtOAc or DCM/MeOH).[3] This will protonate or deprotonate the interacting sites on your molecule and the silica, respectively, reducing tailing and improving peak shape.

  • Use a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for basic compounds.

  • Reversed-Phase Chromatography: This is often the best solution for polar molecules. The stationary phase is non-polar (C18), and you elute with a polar mobile phase (e.g., water/acetonitrile). This inverts the elution order, with your polar product eluting later, often with much better peak shape and recovery.[5]

By methodically addressing these key areas—from the integrity of your starting materials to the specifics of your reaction conditions and purification strategy—you can effectively diagnose issues and significantly improve the yield and purity of your ((Thiazol-2-ylmethyl)carbamoyl)glycine synthesis.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Side Reactions in Peptide Synthesis. Filo. [Link]

  • How should I purify a complex, polar, amide reaction mixture? Biotage. (2023-02-10). [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Research News. (2023-02-16). [Link]

  • What is the best technique for amide purification? ResearchGate. (2020-11-02). [Link]

  • Side Reaction in Peptide Synthesis Presentation. Scribd. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • amide coupling help. Reddit r/Chempros. (2022-03-24). [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem. 2013, 78, 21, 10735–10741. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem., 2015,13, 11413-11419. [Link]

  • Synthesis method of 2-aminomethyl-thiazole hydrochloride.
  • Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

  • 2-Aminothiazole. Wikipedia. [Link]

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Technical Support Center: Purification Strategies for Removing Unreacted Thiazol-2-ylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. Unreacted starting materials, such as the primary amine thiazol-2-ylmethylamine, are a common challenge in multi-step organic synthesis. Their removal is critical for obtaining pure compounds, ensuring accurate biological data, and meeting regulatory standards. This guide moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot and optimize your purification strategies effectively.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: What are the key chemical properties of thiazol-2-ylmethylamine that I should consider for purification?

Understanding the impurity is the first step to removing it. Thiazol-2-ylmethylamine has two key characteristics that we can exploit:

  • Basicity : The primary amine group is basic. Like other simple primary amines, the conjugate acid of thiazol-2-ylmethylamine is expected to have a pKa in the range of 6-8. This means it can be readily protonated by aqueous acids to form a water-soluble salt. The thiazole ring itself contains a nitrogen atom (N3) that is also basic, but it is significantly less basic than the primary amine. Protonation will occur preferentially on the exocyclic amine.[1]

  • Polarity and Solubility : As a small, polar molecule containing nitrogen and sulfur heteroatoms, thiazol-2-ylmethylamine is soluble in water and polar organic solvents like alcohols.[2] Its free-base form is also soluble in many common organic solvents used for reactions (e.g., DCM, THF, EtOAc). However, its corresponding salt (e.g., hydrochloride salt) is highly polar and will preferentially dissolve in an aqueous phase over most organic solvents.

These properties form the basis of the most common and effective purification techniques.

FAQ 2: My desired product is neutral and stable to acid. What is the most straightforward method to remove thiazol-2-ylmethylamine?

For neutral, acid-stable compounds, a classical acid-base liquid-liquid extraction (also known as an acid wash) is the most efficient, scalable, and cost-effective method.

The Principle: This technique leverages the basicity of the amine. By washing your organic reaction mixture with a dilute aqueous acid, you convert the basic thiazol-2-ylmethylamine into its protonated, water-soluble ammonium salt. This salt is then extracted from the organic phase into the aqueous phase, leaving your neutral product behind.

Experimental Protocol: Acid Wash

  • Reaction Workup: Once your reaction is complete, concentrate the reaction mixture if necessary and re-dissolve the residue in an immiscible organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl).

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one or two more times with fresh aqueous acid to ensure complete removal of the amine.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield your purified product.

Data Summary: Choice of Aqueous Acid

Acid Solution (1 M)AdvantagesDisadvantages
Hydrochloric Acid (HCl) Inexpensive, highly effective.Can sometimes cause emulsions; volatile.
Citric Acid Less harsh than HCl; good for slightly acid-sensitive compounds.More expensive; may require more washes.
Ammonium Chloride (NH₄Cl) Mildly acidic; useful for products sensitive to strong acids.Less efficient at protonating the amine.
FAQ 3: The acid wash is incomplete, or my product is acid-sensitive. What are my non-chromatographic alternatives?

When an acid wash is not viable, scavenger resins offer a powerful and selective alternative. These are solid-supported reagents designed to covalently bind and remove specific functional groups from solution.[3] For a primary amine like thiazol-2-ylmethylamine, several types of scavenger resins are highly effective.

The Principle: You add the scavenger resin beads to your crude reaction mixture. The functional groups on the resin react specifically with the primary amine impurity. Afterward, you simply filter off the resin beads, which now have the impurity bound to them, leaving your purified product in solution.[4]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for Purification using a Scavenger Resin", fontsize=10, fontname="Arial"];

Data Summary: Common Scavenger Resins for Primary Amines

Resin TypeReactive GroupSelectivityComments
Isocyanate Resin -NCOPrimary & Secondary AminesHighly effective but will also react with other nucleophiles (e.g., alcohols, thiols).[5][6]
Aldehyde Resin -CHOPrimary Amines Excellent selectivity for primary amines over secondary and tertiary amines via imine formation.[5][6] This is often the best choice.
Sulfonic Acid Resin -SO₃HAll AminesA strong cation exchange resin that acts like a solid-supported acid. Useful if the product is not basic.[6]

Experimental Protocol: Aldehyde Scavenger Resin

  • Choose Solvent: Dissolve your crude product in a solvent in which it is soluble but that does not react with the resin (e.g., DCM, THF, Toluene).

  • Add Resin: Add the aldehyde-functionalized polystyrene resin (typically 2-4 equivalents relative to the amount of thiazol-2-ylmethylamine).

  • Agitate: Gently shake or stir the mixture at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the removal of the amine by TLC or LCMS.

  • Filter: Once the reaction is complete, filter the mixture through a fritted funnel to remove the resin beads.

  • Rinse and Concentrate: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

FAQ 4: How can I use flash column chromatography to remove thiazol-2-ylmethylamine?

Flash column chromatography is a near-universal purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel).

The Principle: Thiazol-2-ylmethylamine is a polar and basic compound. On standard silica gel (which is slightly acidic), basic compounds like amines often interact strongly, leading to significant peak tailing or even irreversible binding. To achieve a clean separation, the mobile phase must be modified.

Key to Success: Mobile Phase Modification

  • Normal-Phase (Silica Gel): The most common issue is peak tailing. To mitigate this, add a small amount of a basic modifier to your eluent system (e.g., Hexanes/Ethyl Acetate).

    • Add 0.5-1% Triethylamine (Et₃N): This competes with your amine impurity for the acidic sites on the silica, resulting in sharper peaks and more reliable elution.

    • Add 0.5-1% Ammonium Hydroxide (NH₄OH): Often used in more polar solvent systems (e.g., DCM/Methanol). Be sure your product is stable to these conditions.

  • Reverse-Phase (C18 Silica): This can also be effective. Use standard mobile phases like Acetonitrile/Water or Methanol/Water. Adding a buffer (e.g., 0.1% TFA or formic acid) can improve peak shape, but ensure your product can be recovered from the acidic fractions.

FAQ 5: My product is a solid. Can I use recrystallization to remove the amine impurity?

Yes, recrystallization can be an excellent method, especially for large-scale purifications where chromatography is impractical.

The Principle: This method relies on differences in solubility between your desired product and the impurity in a given solvent system at different temperatures. The ideal scenario is that your product is highly soluble in a hot solvent but poorly soluble at room temperature or below, while the thiazol-2-ylmethylamine impurity remains soluble at all temperatures.

Experimental Protocol: General Recrystallization

  • Solvent Selection: Choose a solvent where your product has the solubility profile described above. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof).

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

IssuePotential CauseSolution
Product "Oils Out" Solution is supersaturated; melting point of product is below the solvent's boiling point.Add slightly more hot solvent; switch to a lower-boiling solvent.
No Crystals Form Solution is too dilute; nucleation is slow.Scratch the inside of the flask with a glass rod; add a seed crystal; slowly evaporate some solvent.[7]
Impurity Co-crystallizes Product and impurity have very similar structures or solubilities.Try a different solvent system; consider a pre-purification step like an acid wash.

A specialized technique involves reacting the amine with an acid like trichloroacetic acid (TCA) to form a salt that selectively precipitates from a suitable organic solvent, allowing the neutral product to be washed away.[8]

References

  • Staal, B. (n.d.). Scavenger resin and processes for the use thereof.
  • Malebari, A. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Thiazolamine, 4-methyl- (CAS 1603-91-4). [Link]

  • Science Madness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of the West Indies. (n.d.). RECRYSTALLISATION. [Link]

  • Physics Forums. (2014). Removing impurities via recrystallization. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

  • American Cyanamid Company. (n.d.). Purification of 2-aminothiazole.
  • Chemistry LibreTexts. (2023). Basic Properties of Amines. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis and Fragmentation of Thiazole-Urea-Glycine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiazole-Urea-Glycine Conjugates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the synthesis of hybrid molecules by conjugating different pharmacophores is a well-established strategy to develop novel therapeutic agents with enhanced efficacy and modulated pharmacokinetic profiles. Among these, thiazole-urea-glycine conjugates have garnered considerable interest. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The urea linkage provides a rigid and planar unit capable of forming key hydrogen bonds with biological targets, a feature extensively utilized in kinase inhibitors and other targeted therapies. The terminal glycine, a fundamental amino acid, can improve solubility and provide a handle for further derivatization or targeted delivery.

Understanding the structural integrity and metabolic fate of these conjugates is paramount during drug development. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth comparison of the fragmentation behavior of a model thiazole-urea-glycine conjugate under two common tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). As a Senior Application Scientist, the rationale behind experimental choices and the interpretation of the resulting data will be elucidated to provide a practical and scientifically rigorous resource for researchers in the field.

Principles of Mass Spectrometry for the Analysis of Thiazole-Urea-Glycine Conjugates

Electrospray ionization (ESI) is the ionization technique of choice for molecules of this nature due to its soft ionization character, which typically produces intact protonated molecules [M+H]+. Subsequent fragmentation of these precursor ions via tandem mass spectrometry (MS/MS) provides the structural information necessary for confirmation and identification of metabolites or degradants. The two most common fragmentation techniques, CID and HCD, differ in their mechanisms of ion activation and can yield complementary structural information.

Collision-Induced Dissociation (CID): In an ion trap mass spectrometer, CID involves the acceleration of precursor ions, which then collide with an inert gas. This process involves multiple low-energy collisions, leading to a gradual increase in the internal energy of the ion until it exceeds the dissociation threshold. Consequently, fragmentation often occurs at the most labile bonds.

Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID technique where ions are accelerated to higher kinetic energies before colliding with the collision gas in a dedicated collision cell. This results in more energetic collisions and can induce a wider range of fragmentation pathways, including cleavages of stronger bonds and the generation of a richer fragment ion spectrum.[2][3]

The choice between CID and HCD can significantly impact the quality and information content of the resulting MS/MS spectrum. This guide will explore these differences in the context of a model thiazole-urea-glycine conjugate.

Predicted Fragmentation Pathways: A Comparative Analysis of CID and HCD

Let us consider a generic thiazole-urea-glycine conjugate for our analysis. Based on established fragmentation patterns of its constituent moieties, we can predict the most probable cleavage sites.

G cluster_thiazole Thiazole Moiety cluster_urea Urea Linkage cluster_glycine Glycine Moiety cluster_cleavage Predicted Cleavage Sites Thiazole Thiazole Ring Urea Urea Thiazole->Urea Linkage 1 Cleavage1 Thiazole Ring Cleavage Thiazole->Cleavage1 Glycine Glycine Urea->Glycine Linkage 2 Cleavage2 C-N Bond (Urea) Urea->Cleavage2 Cleavage3 C-C Bond (Glycine) Glycine->Cleavage3

Figure 1: Predicted major fragmentation sites in a thiazole-urea-glycine conjugate.

Fragmentation of the Thiazole Moiety

The thiazole ring is known to undergo characteristic cleavage patterns. Under both CID and HCD, fragmentation of the thiazole ring itself is expected. The presence of substituents will influence the specific fragmentation pathways. For instance, studies on various thiazole derivatives have shown losses of small molecules like HCN or cleavage of side chains attached to the ring.[4]

Fragmentation of the Urea Linkage

A hallmark of urea fragmentation is the cleavage of the C-N bond. This is often a low-energy pathway and is therefore expected to be a prominent fragmentation channel in both CID and HCD. This cleavage can lead to the formation of an isocyanate and an amine fragment. The charge can be retained on either fragment depending on their respective proton affinities.

Fragmentation of the Glycine Moiety

For protonated glycine and its derivatives, a characteristic fragmentation is the loss of water and carbon monoxide.[5][6] This is a rearrangement-driven process and is readily observed under both CID and HCD conditions.

Comparative Fragmentation Analysis: CID vs. HCD

The primary difference in the fragmentation spectra obtained with CID and HCD will lie in the relative abundance and diversity of the fragment ions.

Collision-Induced Dissociation (CID):

Due to the lower-energy, multi-collision nature of CID in an ion trap, we anticipate that the fragmentation spectrum will be dominated by ions resulting from the cleavage of the most labile bonds. In our model compound, this would likely be the C-N bond of the urea linkage and the fragmentation of the glycine moiety. Cleavage of the more stable thiazole ring might be less prominent.

Higher-Energy Collisional Dissociation (HCD):

With its higher collision energy, HCD is expected to produce a more information-rich spectrum. We predict the observation of not only the fragments seen in CID but also those resulting from the cleavage of stronger bonds. This would include more extensive fragmentation of the thiazole ring and potentially multiple cleavages within the molecule. HCD is also less susceptible to the "low-mass cutoff" effect sometimes observed in ion trap CID, allowing for the detection of smaller fragment ions.[2]

The following table summarizes the expected key fragment ions for a hypothetical thiazole-urea-glycine conjugate with a molecular weight of 300 Da.

Proposed Fragment m/z (example) Origin Expected Abundance (CID) Expected Abundance (HCD)
[Thiazole-N=C=O]+155Cleavage of urea C-N bondHighHigh
[Glycine-NH3]+76Cleavage of urea C-N bondHighHigh
[M+H - (H2O + CO)]+256Loss from glycine moietyMediumHigh
Thiazole ring fragmentsVariousCleavage of the thiazole ringLow to MediumHigh
[Glycine]+75Cleavage of urea-glycine bondMediumMedium

Experimental Protocols

To obtain high-quality and reproducible data for the comparison of CID and HCD fragmentation, the following experimental workflow is recommended.

Figure 2: Recommended experimental workflow for comparative fragmentation analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the thiazole-urea-glycine conjugate at 1 mg/mL in a suitable organic solvent (e.g., methanol or DMSO).

    • For infusion, dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and achieving stable ESI signal.

  • Mass Spectrometry Analysis:

    • Use a hybrid ion trap-Orbitrap mass spectrometer or a similar instrument capable of performing both CID and HCD.

    • ESI Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows to achieve a stable and intense signal for the [M+H]+ ion.

    • MS1 Scan: Acquire a full scan mass spectrum to confirm the presence and determine the m/z of the protonated molecule.

    • MS/MS Scans:

      • Set up two separate scan events in the acquisition method, one for CID and one for HCD, both targeting the [M+H]+ ion.

      • For CID: Use a normalized collision energy of 25-35%. This range is typically sufficient to induce fragmentation of small molecules without causing excessive fragmentation.

      • For HCD: Use a stepped normalized collision energy (e.g., 20, 30, 40%) to ensure a wide range of fragment ions are generated.

      • Acquire data for a sufficient duration to obtain high-quality, averaged spectra for both fragmentation modes.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Compare the CID and HCD spectra, paying close attention to the presence, absence, and relative intensities of fragment ions.

    • Propose fragmentation pathways for the major observed ions, supported by accurate mass measurements if available.

Conclusion and Future Perspectives

The systematic analysis of thiazole-urea-glycine conjugates by mass spectrometry, employing a comparative approach with CID and HCD, provides a powerful strategy for comprehensive structural elucidation. While CID is effective for identifying fragments from the most labile bonds, HCD offers a more complete picture of the molecule's fragmentation landscape, which is invaluable for confident structure confirmation and for identifying isomers.

The insights gained from such studies are not only crucial for the characterization of new chemical entities but also for understanding their metabolic fate. The protocols and predictive models presented in this guide serve as a robust starting point for researchers and drug development professionals working with this important class of molecules. As mass spectrometry technology continues to evolve, with the advent of new fragmentation techniques, the depth of structural information that can be obtained will undoubtedly increase, further accelerating the pace of drug discovery and development.

References

  • A Synergistic Investigation of Azo-Thiazole Derivatives Incorporating Thiazole Moieties: A Comprehensive Exploration of Their Synthesis, Characterization, Computational Insights, Solvatochromism, and Multimodal Biological Activity Assessment. RSC Advances. [Link]

  • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Journal of the American Society for Mass Spectrometry. [Link]

  • Fig 3. The comparison of HCD- and CID-type fragmentation using the... - ResearchGate. ResearchGate. [Link]

  • CID, ETD, HCD, and Other Fragmentation Modes in Scaffold. Proteome Software. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. [Link]

  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease. [Link]

  • ESI(+) – MS of the MBH reaction solution co-catalyzed by a (thio)urea. - ResearchGate. ResearchGate. [Link]

  • Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate. [Link]

  • Glycine. NIST WebBook. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. [Link]

  • Formation and Fragmentation of Acids a-Amino Complexed by Cu. ElectronicsAndBooks. [Link]

  • Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense. Bioorganic & Medicinal Chemistry. [Link]

  • Urea-thiazole/benzothiazole hybrids with a triazole linker: synthesis, antimicrobial potential, pharmacokinetic profile and in silico mechanistic studies. Molecular Diversity. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports. [Link]

  • Amino acids. University of Münster. [Link]

  • The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry. OSTI.gov. [Link]

  • Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. The Ohio State University. [Link]

  • Mass spectrum of isolated glycine. - ResearchGate. ResearchGate. [Link]

  • Synthesis of various macrocyclic thiazole peptides following the... - ResearchGate. ResearchGate. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. Journal of Molecular Structure. [Link]

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A Comparative Guide to HPLC Method Validation for the Purity of ((Thiazol-2-ylmethyl)carbamoyl)glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of ((Thiazol-2-ylmethyl)carbamoyl)glycine. We will not only detail a robust, validated method but also compare its performance against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) alternative, offering a comprehensive perspective for researchers, scientists, and drug development professionals. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6][7][8][9]

Introduction

((Thiazol-2-ylmethyl)carbamoyl)glycine is a polar molecule containing a thiazole ring, a common scaffold in many pharmaceutical compounds.[10][11][12] Ensuring the purity of such active pharmaceutical ingredients (APIs) is a critical step in drug development and manufacturing. A validated, stability-indicating HPLC method is the cornerstone of this quality control, providing reliable data on the identity, strength, and purity of the drug substance.[13][14]

This guide is structured to provide not just a protocol, but the scientific rationale behind the choices made during method development and validation. We will explore the critical parameters of a robust validation and then compare the established HPLC method with a faster, higher-resolution UHPLC approach, highlighting the pros and cons of each in a real-world laboratory setting.

Part 1: In-House HPLC Method Development & Validation

Method Development Rationale

The target analyte, ((Thiazol-2-ylmethyl)carbamoyl)glycine, is a polar compound (LogP ~0.0269)[15], which presents a challenge for retention on traditional reversed-phase columns.[16][17] Our objective was to develop a method with adequate retention of the main peak and good separation from potential impurities.

Chromatographic Conditions:

  • Column: A polar-endcapped C18 column (e.g., Ascentis RP-Amide) was chosen to enhance the retention of the polar analyte through secondary interactions.[18]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) was selected. The acidic mobile phase ensures the protonation of the thiazole nitrogen, leading to consistent peak shapes. Formic acid is a volatile buffer, making the method compatible with mass spectrometry if further impurity identification is needed.[18]

  • Detection: UV detection at 238 nm was chosen based on the UV spectrum of a dilute solution of the analyte, which showed a significant absorbance maximum at this wavelength.

Validation Protocol

The validation of the developed HPLC method was performed according to ICH Q2(R1) guidelines, assessing the following parameters:[2][6][7]

  • Specificity (including Forced Degradation): To demonstrate that the method is stability-indicating.

  • Linearity and Range: To ensure a proportional relationship between detector response and analyte concentration.

  • Accuracy: To determine the closeness of the test results to the true value.

  • Precision (Repeatability and Intermediate Precision): To assess the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Workflow for Validation

Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis cluster_report Reporting Prep Prepare Standards & Samples Specificity Specificity & Forced Degradation Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision Prep->Precision LOD_LOQ LOD & LOQ Prep->LOD_LOQ Robustness Robustness Prep->Robustness Analysis Analyze Data vs. Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Analysis->Report

Caption: A streamlined workflow for HPLC method validation.

Detailed Experimental Protocols & Results

Specificity was evaluated by analyzing a placebo (matrix without the analyte) and the analyte spiked with potential impurities. The method demonstrated no interference from the placebo at the retention time of the analyte.

A forced degradation study was conducted to establish the stability-indicating nature of the method.[19][20][21][22] Solutions of ((Thiazol-2-ylmethyl)carbamoyl)glycine were subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[19]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[20]

Results Summary:

Stress Condition% DegradationObservations
Acid Hydrolysis~15%One major degradant peak observed.
Base Hydrolysis~10%Two minor degradant peaks observed.
Oxidative Degradation~18%Significant degradation with one major product.
Thermal Degradation~5%Minor degradation observed.
Photolytic Degradation~12%One significant degradant peak, consistent with potential photo-oxidation of the thiazole ring.[23][24]

In all cases, the main peak was well-resolved from all degradation products, and peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak. This demonstrates the method's specificity and stability-indicating capability.

Linearity was assessed by analyzing five concentrations of the analyte ranging from 50% to 150% of the nominal concentration. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity. The validated range was established from the LOQ to 150% of the assay concentration.

Accuracy was determined by the recovery of the analyte spiked into a placebo at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable limits.

  • Repeatability (Intra-assay precision): Six replicate injections of the analyte at 100% concentration showed a relative standard deviation (RSD) of < 1.0%.

  • Intermediate Precision: The assay was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of data was < 2.0%.

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) remained within acceptable limits, demonstrating the method's robustness.

Part 2: Comparative Analysis: HPLC vs. UHPLC

To provide a comprehensive guide, we compare our validated HPLC method with a hypothetical, yet scientifically plausible, UHPLC alternative. UHPLC systems utilize columns with smaller particle sizes (< 2 µm), which can lead to faster analysis times and improved resolution.[25][26]

Hypothetical UHPLC Method
  • Column: A sub-2 µm polar-endcapped C18 column.

  • Instrument: A UHPLC system capable of handling higher backpressures.

  • Gradient: A steeper, faster gradient to leverage the efficiency of the smaller particle size column.

Performance Comparison
ParameterValidated HPLC MethodAlternative UHPLC MethodRationale for Difference
Run Time ~15 minutes~5 minutesSmaller column dimensions and higher optimal flow rates in UHPLC lead to faster separations.[25]
Resolution GoodExcellentThe higher efficiency of sub-2 µm particles results in sharper peaks and better separation of closely eluting impurities.[26]
Solvent Consumption ~15 mL per run~2.5 mL per runShorter run times and lower flow rates on smaller internal diameter columns significantly reduce solvent usage.
System Backpressure ~150 bar~600 barSmaller particles create higher resistance to flow, necessitating a UHPLC system capable of handling higher pressures.[25]
Method Transferability High (to other HPLC systems)Lower (requires a UHPLC system)The high-pressure requirements of UHPLC limit its direct transferability to standard HPLC instruments.
Logical Framework for Method Selection

Method_Selection Start Need for Purity Method High_Throughput High Throughput Needed? Start->High_Throughput UHPLC_Available UHPLC System Available? High_Throughput->UHPLC_Available Yes HPLC_Method Develop & Validate HPLC Method High_Throughput->HPLC_Method No UHPLC_Available->HPLC_Method No UHPLC_Method Develop & Validate UHPLC Method UHPLC_Available->UHPLC_Method Yes

Sources

Decoding the Vibrational Signature: A Comparative Guide to IR Spectroscopy Fingerprints for Thiazole-Carbamoyl Linkages

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Introduction: The Significance of the Thiazole-Carbamoyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the thiazole ring and the carbamoyl (urea or carbamate) functional group are privileged scaffolds, appearing in a multitude of clinically approved drugs and drug candidates.[1][2] The strategic combination of these two moieties into a single molecular entity, the thiazole-carbamoyl linkage, often gives rise to compounds with potent and selective biological activities, from kinase inhibitors to antimicrobial agents.[3][4][5][6] The precise characterization of these molecules is paramount, and Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative first pass to confirm the successful formation of this critical linkage and to elucidate structural details. This guide provides an in-depth analysis of the IR spectroscopic fingerprints characteristic of the thiazole-carbamoyl linkage, offering a comparative perspective against its constituent parts and presenting the experimental rationale for acquiring high-quality data.

The Science of Molecular Vibrations: A Primer

IR spectroscopy probes the vibrational transitions of a molecule.[7][8] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific, quantized frequencies. These frequencies are determined by the masses of the bonded atoms and the strength of the chemical bond.[8] Thus, an IR spectrum serves as a unique "molecular fingerprint," with specific peaks corresponding to the various functional groups within the molecule.[9] For the thiazole-carbamoyl linkage, we are particularly interested in the vibrational modes of the thiazole ring and the carbamoyl group, and how they are perturbed upon covalent linkage.

Comparative Analysis of IR Fingerprints

To truly appreciate the IR signature of the thiazole-carbamoyl linkage, we must first understand the characteristic absorptions of its individual components: the thiazole ring and a generic carbamoyl moiety (represented here by a urea derivative).

The Thiazole Ring: A Heteroaromatic Signature

The thiazole ring, a five-membered heteroaromatic system containing both sulfur and nitrogen, presents a complex but well-defined IR spectrum.[10] Its key vibrational modes include:

  • C=N Stretching: This vibration typically appears in the region of 1650-1550 cm⁻¹ .

  • Ring Stretching (C=C, C-S, C-N): A series of bands in the 1550-1300 cm⁻¹ region are characteristic of the entire ring's stretching vibrations.[10][11]

  • C-H Bending: In-plane and out-of-plane bending of the aromatic C-H bonds also give rise to characteristic absorptions.

The Carbamoyl Group: The Amide I and II Bands

The carbamoyl group, exemplified by urea (O=C(NH₂)₂), is characterized by strong, prominent absorptions due to the carbonyl (C=O) and amine (N-H) groups.[12]

  • N-H Stretching: Typically observed as one or two sharp peaks in the 3500-3200 cm⁻¹ region. In solid-state spectra, hydrogen bonding can broaden these peaks.[12][13]

  • C=O Stretching (Amide I Band): This is one of the most intense and useful bands in the IR spectrum of carbamoyl-containing compounds, appearing in the 1700-1630 cm⁻¹ range.[12][14][15] Its exact position is sensitive to the electronic environment.

  • N-H Bending (Amide II Band): This band, arising from a mix of N-H bending and C-N stretching, is found around 1650-1550 cm⁻¹ .[12][13]

The Thiazole-Carbamoyl Linkage: A Conjugated System's Signature

When the thiazole ring is linked to a carbamoyl group, typically via the 2-amino position of the thiazole, the resulting electronic conjugation significantly influences the vibrational frequencies of both moieties. This perturbation is the key to confirming the linkage.

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Expected Spectral Shifts:

  • Red-Shift of the Carbonyl (C=O) Stretch: The electron-donating nature of the thiazole ring's nitrogen atom can delocalize electron density into the carbamoyl's C=O bond. This extended conjugation weakens the double bond character of the carbonyl group, causing its stretching frequency (Amide I band) to shift to a lower wavenumber (a "red-shift"), typically appearing in the 1680-1640 cm⁻¹ range. This is a strong indicator of successful linkage.

  • Changes in N-H Stretching: The electronic environment of the N-H protons is altered. The N-H stretching bands may shift and change in shape and intensity, often becoming broader due to intermolecular hydrogen bonding possibilities in the solid state.

  • Perturbation of Thiazole Ring Vibrations: The carbamoyl group acts as a substituent on the thiazole ring, leading to shifts in the characteristic ring stretching vibrations in the 1550-1300 cm⁻¹ region. The pattern of these bands will be distinct from the unsubstituted 2-aminothiazole precursor.

Quantitative Data Summary

The following table summarizes the expected IR absorption ranges for the key functional groups, providing a clear comparison.

Functional GroupVibrational ModeThiazole Moiety (cm⁻¹)Carbamoyl Moiety (cm⁻¹)Thiazole-Carbamoyl Linkage (cm⁻¹)Expected Shift upon Linkage
Amine/Amide N-H Stretch~3400-3200~3500-3200~3400-3100 (often broad)Shift and Broadening
Carbonyl C=O Stretch (Amide I)N/A~1700-1630~1680-1640Red-Shift (Lower Wavenumber)
Amide/Thiazole N-H Bend / C=N Stretch~1650-1550~1650-1550~1620-1550Shift and Overlap
Thiazole Ring Ring Stretching~1550-1300N/A~1550-1300Pattern and Position Shift

Alternative Analytical Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive characterization relies on orthogonal techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, confirming the exact structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, confirming the elemental composition.

  • Raman Spectroscopy: A complementary vibrational spectroscopy technique that is particularly sensitive to non-polar bonds and symmetric vibrations.

Experimental Protocol: Acquiring a High-Quality IR Spectrum via the KBr Pellet Method

The potassium bromide (KBr) pellet method is a fundamental and widely used technique for obtaining the IR spectrum of solid samples.[16] The principle lies in dispersing the solid analyte in a matrix of IR-transparent KBr and pressing it into a transparent disc.[17][18]

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", fontname="Arial", fontsize=9];

} caption [label="Workflow for KBr Pellet Preparation.", shape=plaintext, fontname="Arial", fontsize=10];

Materials:

  • Sample (~1-2 mg)

  • Spectroscopic grade KBr (~100-200 mg), thoroughly dried

  • Agate mortar and pestle

  • Pellet press die set[19]

  • Hydraulic press

  • FTIR spectrometer

Procedure:

  • Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator.[18] This is critical to avoid the appearance of broad O-H bands from water contamination in the spectrum.[17]

  • Grinding: In the agate mortar, grind 1-2 mg of the solid sample to a very fine powder.[19][20] The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen effect).[17]

  • Mixing: Add ~100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the ground sample.[16][17] The goal is to achieve a uniform dispersion of the sample within the KBr matrix.

  • Die Loading: Transfer a portion of the mixture into the pellet die. Ensure an even distribution of the powder on the die surface to achieve a uniform pellet thickness.

  • Pressing: Place the die in the hydraulic press. If the die has a vacuum port, apply a vacuum to remove trapped air, which can cause the pellet to be opaque.[17] Gradually apply pressure, typically 8-10 tons, and hold for 1-2 minutes.[17][18] This allows the KBr to "cold-flow" and form a transparent or translucent disc.

  • Pellet Ejection and Analysis: Slowly release the pressure from the press.[17] Carefully eject the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range.

Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For many modern laboratories, ATR-FTIR has become the method of choice due to its simplicity and speed.[21] This technique involves placing the solid sample directly onto a high-refractive-index crystal (often diamond or germanium).[21][22] An IR beam is passed through the crystal, and an evanescent wave protrudes a few microns beyond the crystal surface, interacting with the sample.[22] This eliminates the need for sample preparation like grinding and pressing, making it ideal for rapid screening.[23][24]

Conclusion

IR spectroscopy is an indispensable tool for the characterization of thiazole-carbamoyl linkages. By understanding the characteristic vibrational frequencies of the individual thiazole and carbamoyl moieties, researchers can confidently identify the key spectral shifts—most notably the red-shift of the Amide I (C=O) band—that confirm the successful synthesis of this important pharmacophore. When combined with rigorous experimental technique and supported by orthogonal analytical methods, IR spectroscopy provides a solid foundation for advancing drug discovery programs based on this versatile molecular scaffold.

References

  • Al-Subari, N. A. A., et al. (2018). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. International Journal of Pharmaceutical and Clinical Research.
  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • Yankova, R., et al. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. OALib. [Link]

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

  • Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

  • Reva, I., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. [Link]

  • Arjunan, V., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. [Link]

  • Loffredo, D. M., et al. (2015). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

  • Anulewicz, R., et al. (1998). The Infra-red Absorption Spectrum and Structure of Urea. [Link]

  • ResearchGate. (n.d.). FTIR spectra of urea derivative before (a) and after electrochemical oxidation. [Link]

  • ResearchGate. (n.d.). The vibrational spectrum of thiazole between 600 and 1400 cm-1 revisited. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. [Link]

  • Bîcu, E., & Cîmpeanu, G. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Elmorsy, M. R., et al. (2022). Synthesis of New Carbazole–Thiazole Analogues and Evaluating their Anticancer Activity. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure urea (a), the molecular precursor (b), and the.... [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. [Link]

  • University of Regensburg. (n.d.). IR Spectroscopy. [Link]

  • YouTube. (2015). FTIR Analysis (ATR Infrared spectroscopy) OFFICIAL. [Link]

  • ResearchGate. (n.d.). Panel A: IR spectra of T12 (bottom line) and the time evolution of the.... [Link]

  • Der Pharma Chemica. (n.d.). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Kalhor, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • NIST. (n.d.). Urea. [Link]

  • Vasdev, N., et al. (2007). N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. Acta Crystallographica Section E. [Link]

  • ResearchGate. (n.d.). Analysis of the infrared and Raman spectra of the symmetrically substituted 1,3-diphenylurea and 1,3-diphenylacetone (dibenzyl ketone). [Link]

  • MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling ((Thiazol-2-ylmethyl)carbamoyl)glycine

[1]

Executive Safety Summary

((Thiazol-2-ylmethyl)carbamoyl)glycine is a functionalized peptidomimetic building block.[1] While often classified under generic "Irritant" codes (H315, H319, H335), its structural components—a thiazole heterocycle linked via a urea moiety to glycine —warrant a biosafety-level approach equivalent to Occupational Health Band 3 (OHB 3) .

  • Primary Hazard: Inhalation of fine particulate (solid state) and dermal absorption (solution state).

  • Bioactivity Alert: Thiazole moieties are frequent pharmacophores in CYP450 inhibitors (e.g., Ritonavir analogs) and antineoplastic agents. Treat this compound as a potential metabolic modulator.

  • Immediate Action: All handling of the dry powder must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II).

Chemical Hazard Architecture (The "Why")

To understand the PPE requirements, we must deconstruct the molecule's risk profile based on its functional groups.

Structural MotifAssociated RiskSafety Implication
Thiazole Ring Metabolic stability; potential CYP450 interaction; skin sensitization.[1]High Permeation Risk: Thiazoles are lipophilic enough to permeate standard latex. Requirement: Nitrile (minimum) or Laminate gloves.
Urea Linkage Hydrolytic stability; hydrogen bonding donor/acceptor.Solubility: Increases water solubility, facilitating rapid systemic uptake if mucous membranes are exposed.
Glycine Tail Zwitterionic character; dust formation.Static Charge: The fine white powder form is prone to static cling and aerosolization. Requirement: Static-dissipative weighing environments.

Personal Protective Equipment (PPE) Matrix

This matrix supersedes generic SDS advice ("wear gloves") by specifying material grades based on the state of matter.

Table 1: Task-Based PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Purification)Spill Cleanup (Emergency)
Respiratory N95 or P100 (if outside hood - avoid); Fume Hood (Face velocity: 100 fpm) is mandatory.[1]Fume Hood required. If heating/refluxing outside hood, use Half-face respirator w/ Organic Vapor/Acid Gas cartridges .[1]P100 (HEPA) Full-Face Respirator or PAPR if spill >5g.[1]
Dermal (Hand) Double Nitrile (Outer: 5 mil, Inner: 4 mil). Change outer glove every 30 mins.Laminate (Silver Shield) under Nitrile if using DMSO/DMF. Otherwise, Double Nitrile (0.11mm min).Butyl Rubber or Silver Shield (Laminate).
Ocular Chemical Safety Goggles (Indirect vent). Safety glasses are insufficient for powders.Face Shield + Safety Goggles if reaction volume >50mL or under pressure.Chemical Safety Goggles .
Body Lab Coat (Cotton/Poly blend, buttoned to neck).Lab Coat + Chemical Apron (Tyvek or rubber) if handling corrosive solvents.Tyvek Suit (Disposable) with shoe covers.

Decision Logic: PPE Selection Workflow

The following diagram illustrates the decision process for selecting the correct protective barriers based on the experimental state.

PPE_Decision_TreeStartStart: Handling ((Thiazol-2-ylmethyl)carbamoyl)glycineStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Powder/Crystal)StateCheck->SolidSolutionSolution (Dissolved)StateCheck->SolutionHoodCheckIs Fume Hood Available?Solid->HoodCheckSolventCheckSolvent Type?Solution->SolventCheckHoodYesStandard Protocol:1. Fume Hood (Sash <18")2. Double Nitrile Gloves3. Safety GogglesHoodCheck->HoodYesYesHoodNoSTOP WORK.Move to containment.Req: N95/P100 MaskHoodCheck->HoodNoNoAqueousAqueous/BufferSolventCheck->AqueousOrganicOrganic (DMSO/DMF/DCM)SolventCheck->OrganicStandardGlovesDouble Nitrile Gloves(Change every 60m)Aqueous->StandardGlovesHighResistGlovesLaminate/Barrier Gloves(Silver Shield) under NitrileOrganic->HighResistGloves

Figure 1: PPE Decision Logic Tree.[1] Selects protection based on physical state and solvent carrier to prevent permeation.

Operational Protocol: The "Zero-Contamination" Workflow

Phase A: Weighing & Transfer (Critical Step)

Rationale: The highest risk of exposure occurs during the transfer of dry powder due to aerosolization.

  • Preparation:

    • Place an anti-static mat or wipe the balance area with an anti-static cloth. Glycine derivatives are prone to static charging.

    • Pre-weigh the receiving vessel (flask/vial) with its cap on.

  • The Transfer:

    • Open the source container only inside the fume hood.

    • Use a disposable anti-static spatula.

    • Do not tap the spatula against the flask rim to dislodge powder (this creates aerosols). Instead, rotate the spatula gently.

  • Decontamination:

    • Wipe the exterior of the receiving vessel with a damp Kimwipe (water/ethanol) before removing it from the hood.

    • Dispose of the Kimwipe as solid hazardous waste.

Phase B: Solubilization & Synthesis

Rationale: Thiazole derivatives can be difficult to solubilize, often requiring DMSO or slight warming, which increases vapor pressure.

  • Solvent Choice:

    • Preferred: Water or Buffered Saline (PBS).

    • Secondary: DMSO or Methanol.

    • Caution: Avoid strong acids (HCl) unless necessary, as hydrolysis of the carbamoyl (urea) bond may release thiazol-2-ylmethylamine , a more volatile and potentially toxic amine.[1]

  • Reaction Monitoring:

    • If heating is required, use a closed system (condenser) under nitrogen atmosphere.

    • Never heat an open vessel of this compound in organic solvent outside a hood.

Emergency Response & Disposal

Spill Response Logic

In the event of a powder spill (>100 mg):

  • Evacuate the immediate 3-meter radius.[1]

  • Don PPE: Double gloves, goggles, and N95/P100 respirator.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a dedicated chemical spill pad.

  • Clean: Wipe area with 10% soap solution, followed by water.

  • Verify: Check for residue (white streaks).

Waste Disposal Streams

Segregation is vital to prevent downstream reactions.

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste (Bagged & Tagged). Do not use regular trash.[2][3]
Liquid (Aqueous) Solutions in water/buffer.Aqueous Chemical Waste (pH 5-9).[1]
Liquid (Organic) Solutions in DMSO/Methanol/DCM.Organic Solvent Waste (Halogenated vs. Non-Halogenated segregation required).

References & Verification

  • PubChem. (2025).[4] Compound Summary: ((Thiazol-2-ylmethyl)carbamoyl)glycine (CID 53394897).[1] National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.